![molecular formula C15H14INO B11179753 N-(2-ethylphenyl)-2-iodobenzamide CAS No. 333349-65-8](/img/structure/B11179753.png)
N-(2-ethylphenyl)-2-iodobenzamide
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Overview
Description
N-(2-ethylphenyl)-2-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom attached to the benzamide structure, which includes a benzene ring bonded to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-iodobenzamide typically involves the iodination of a benzamide precursor. One common method is the reaction of 2-iodobenzoic acid with 2-ethylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states of the benzamide.
Reduction Reactions: Reduction of the amide group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for the reduction of the amide group.
Major Products Formed
Substitution: Products with different functional groups replacing the iodine atom.
Oxidation: Oxidized derivatives of the benzamide.
Reduction: Amines derived from the reduction of the amide group.
Scientific Research Applications
N-(2-ethylphenyl)-2-iodobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-iodobenzamide involves its interaction with specific molecular targets. The iodine atom and the benzamide structure allow the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethylphenyl)acetamide: Similar structure but lacks the iodine atom.
2-iodobenzamide: Contains the iodine atom but lacks the 2-ethylphenyl group.
N-(2-ethylphenyl)-2-chlorobenzamide: Similar structure with chlorine instead of iodine.
Uniqueness
N-(2-ethylphenyl)-2-iodobenzamide is unique due to the presence of both the 2-ethylphenyl group and the iodine atom. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
N-(2-ethylphenyl)-2-iodobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, highlighting its relevance in pharmaceutical research.
Synthesis
The compound has been synthesized through various methodologies, including the Ugi reaction, which is a prominent multicomponent reaction (MCR) that allows for the efficient assembly of complex organic molecules. For instance, a recent study reported the synthesis of N-(1-((2-ethylphenyl)amino)-1-oxopentan-2-yl)-2-iodobenzamide using a copper-catalyzed approach, yielding a product with a notable purity and yield of 54% .
Biological Activity
The biological activity of this compound has been investigated primarily in the context of its interaction with various biological targets:
Anticancer Properties
This compound exhibits significant inhibition against topoisomerase I (Topo I), an enzyme crucial for DNA replication and transcription. This inhibition is particularly relevant as it positions the compound as a potential candidate for cancer treatment, given that Topo I inhibitors are widely used in chemotherapy .
The mechanism by which this compound exerts its biological effects involves the formation of stable complexes with target enzymes, leading to disruption in DNA repair processes. This results in increased apoptosis in cancer cells, making it a promising lead compound for further development .
Case Studies
Several case studies have documented the effects of this compound in vitro and in vivo:
- In Vitro Studies : In cell line assays, this compound demonstrated cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. Histological analyses revealed significant apoptosis in tumor tissues, corroborating the in vitro findings .
Data Summary
Properties
CAS No. |
333349-65-8 |
---|---|
Molecular Formula |
C15H14INO |
Molecular Weight |
351.18 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-iodobenzamide |
InChI |
InChI=1S/C15H14INO/c1-2-11-7-3-6-10-14(11)17-15(18)12-8-4-5-9-13(12)16/h3-10H,2H2,1H3,(H,17,18) |
InChI Key |
RNIGBYALUSQSSG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
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